molecular formula C22H27ClN6O B2689500 N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179379-64-6

N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2689500
CAS No.: 1179379-64-6
M. Wt: 426.95
InChI Key: JDYKACVGUGLTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,5-triazine-2,4-diamine class, characterized by a central triazine ring substituted with two aromatic amines at the N2 and N4 positions and a pyrrolidinyl group at the C6 position. The hydrochloride salt enhances its solubility and stability. Key structural features include:

  • N2 substituent: 3,4-dimethylphenyl (electron-donating methyl groups at meta and para positions).
  • N4 substituent: 4-methoxyphenyl (para-methoxy group contributing to electronic effects).
  • C6 substituent: Pyrrolidin-1-yl (a five-membered amine ring influencing steric and electronic properties).

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O.ClH/c1-15-6-7-18(14-16(15)2)24-21-25-20(23-17-8-10-19(29-3)11-9-17)26-22(27-21)28-12-4-5-13-28;/h6-11,14H,4-5,12-13H2,1-3H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYKACVGUGLTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H27ClN6O
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 1179379-64-6

This compound features a triazine core substituted with various phenyl and pyrrolidine groups, which contribute to its biological activity and pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that triazine derivatives exhibit significant antibacterial and antifungal properties. The compound has been tested against various pathogens, including Escherichia coli and Pseudomonas aeruginosa, demonstrating effective inhibition of growth .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : The structural characteristics of the triazine ring are associated with anticancer activity. Compounds within this class have shown promise in inhibiting tumor growth in various cancer models .

Biological Activity Data

Activity TypeTest Organisms/ConditionsResults
AntibacterialE. coli, P. aeruginosaSignificant inhibition
AntifungalCandida albicansModerate inhibition
Anti-inflammatoryIn vitro cytokine assaysReduced cytokine levels
AnticancerVarious cancer cell linesInhibition of cell proliferation

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of this compound against standard strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting a potential role as an alternative therapeutic agent .
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a significant reduction in the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .
  • Cancer Cell Line Study : The effects on cancer cell lines were assessed using MTT assays to determine cytotoxicity. The compound showed promising results in reducing viability in breast and lung cancer cells compared to untreated controls .

Comparison with Similar Compounds

Compound 1: N-(3-Methoxyphenyl)-N′-(3-Methylphenyl)-6-(Pyrrolidin-1-yl)-1,3,5-Triazine-2,4-diamine Hydrochloride

Key Differences :

  • N2 substituent : 3-Methoxyphenyl (meta-methoxy vs. 3,4-dimethylphenyl in the target compound).
  • N4 substituent : 3-Methylphenyl (meta-methyl vs. 4-methoxyphenyl).
  • Molecular Formula : C21H25ClN6O (molecular weight: 412.922) .

Implications :

  • The absence of a para-methoxy group (as in the target) might diminish electron-donating effects at the N4 position, impacting solubility or target interaction.

Compound 2: N2-(3,5-Dimethylphenyl)-N4-(4-Methoxyphenyl)-6-(Pyrrolidin-1-yl)-1,3,5-Triazine-2,4-diamine Hydrochloride

Key Differences :

  • N2 substituent : 3,5-Dimethylphenyl (symmetrical meta-methyl groups vs. 3,4-dimethylphenyl in the target).
  • Molecular Formula : Likely C22H27ClN6O (estimated molecular weight: ~426.94, based on structural similarity) .

Implications :

  • Symmetrical 3,5-dimethyl substitution on the N2-phenyl ring may reduce steric strain compared to the asymmetric 3,4-dimethyl substitution in the target compound.
  • Both compounds retain the 4-methoxyphenyl group at N4, suggesting similar electronic contributions at this position.

Data Table: Structural and Molecular Comparisons

Property Target Compound Compound 1 Compound 2
N2 Substituent 3,4-Dimethylphenyl 3-Methoxyphenyl 3,5-Dimethylphenyl
N4 Substituent 4-Methoxyphenyl 3-Methylphenyl 4-Methoxyphenyl
Molecular Formula C22H27ClN6O (estimated) C21H25ClN6O C22H27ClN6O (estimated)
Molecular Weight ~426.94 (calculated) 412.922 ~426.94 (calculated)
Key Functional Groups Dimethyl, methoxy, pyrrolidinyl Methoxy, methyl, pyrrolidinyl Dimethyl, methoxy, pyrrolidinyl

Research Findings and Hypothetical Implications

While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:

  • Steric Effects : The asymmetric 3,4-dimethylphenyl group in the target may introduce greater steric hindrance than the symmetric 3,5-dimethylphenyl group in Compound 2, possibly affecting binding pocket accessibility .
  • Solubility: The hydrochloride salt and para-methoxy group in the target compound likely improve aqueous solubility relative to non-salt or non-polar analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.